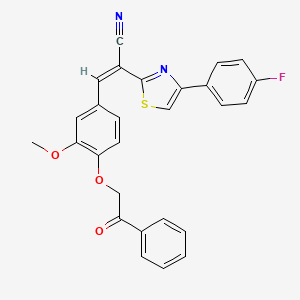

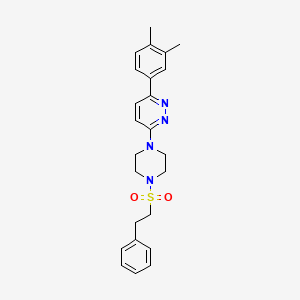

![molecular formula C22H19NO5 B2878984 1'-(7-methoxybenzofuran-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 1797022-86-6](/img/structure/B2878984.png)

1'-(7-methoxybenzofuran-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzofuran compounds are a class of compounds that are ubiquitous in nature . They have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The compound you mentioned seems to be a complex derivative of benzofuran.

Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

The molecular structure of benzofuran derivatives can vary greatly depending on the specific compound. For example, 7-Methoxy-2-benzofurancarboxylic acid has a molecular formula of C10H8O4 .Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives can be quite diverse. For instance, when a nucleophile attacks an aldehyde or ketone carbon, the incoming nucleophile simply ‘pushes’ the electrons in the pi bond up to the oxygen . This very common type of reaction is called a nucleophilic addition .Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can vary greatly. For example, 7-Methoxy-2-benzofurancarboxylic acid has an average mass of 192.168 Da .Applications De Recherche Scientifique

Sigma Ligand Affinity and Selectivity

Research has indicated that spiro-joined benzofuran, isobenzofuran, and benzopyran piperidines exhibit significant affinity and selectivity towards sigma 1 and sigma 2 binding sites. These compounds, including variants related to the mentioned chemical structure, have been synthesized and evaluated for their sigma ligand properties. The affinity for sigma 2 binding sites in some cases has been noted to be in the subnanomolar range, highlighting the potential for these compounds in targeting sigma receptors which are implicated in several neurological and psychiatric disorders (Moltzen, Perregaard, & Meier, 1995).

Potential Central Nervous System Agents

The spiro[isobenzofuran-1(3H),4'-piperidines] and related structures have been explored for their potential as CNS agents. Early research focused on synthesizing these compounds, prompted by structural similarities to known antidepressants. This exploration included studying their efficacy against certain CNS-related conditions, such as tetrabenazine-induced ptosis, indicating their potential as central nervous system agents (Bauer et al., 1976).

Subtype Selective Sigma-Receptor Ligands

Continued investigations have led to the synthesis and evaluation of spiro compounds as highly potent and subtype selective sigma-receptor ligands. These studies aimed to optimize the chemical structures for enhanced receptor affinity and selectivity, which is crucial for the therapeutic targeting of sigma receptors. Research has demonstrated that certain analogues exhibit high potency as sigma 1 receptor ligands, with significant selectivity ratios favoring sigma 1 over sigma 2 receptors (Maier & Wünsch, 2002).

Histamine H3 Receptor Inverse Agonists

Further diversification of research applications includes the synthesis of spiro-isobenzofuranones as potent, selective, and brain-penetrable non-imidazole H3 receptor inverse agonists. These findings open up possibilities for the development of novel therapeutic agents targeting the H3 receptor, which plays a role in wakefulness, appetite control, and cognition (Jitsuoka et al., 2008).

Mécanisme D'action

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

Benzofuran derivatives have been reported to exhibit various biological activities, suggesting that they may interact with their targets in a manner that modulates these targets’ functions . This could involve binding to the target, altering its conformation or activity, and thereby affecting the biochemical processes in which the target is involved.

Biochemical Pathways

Given the reported biological activities of benzofuran derivatives, it is likely that this compound affects multiple pathways involved in processes such as cell growth, oxidative stress response, viral replication, and bacterial metabolism .

Result of Action

Based on the reported biological activities of benzofuran derivatives, it can be inferred that this compound may have effects such as inhibiting cell growth, exerting anti-oxidative effects, inhibiting viral replication, and exerting antibacterial effects .

Safety and Hazards

Orientations Futures

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research will likely continue to explore the diverse pharmacological activities of these compounds and their potential applications as drugs .

Propriétés

IUPAC Name |

1'-(7-methoxy-1-benzofuran-2-carbonyl)spiro[2-benzofuran-3,3'-piperidine]-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO5/c1-26-17-9-4-6-14-12-18(27-19(14)17)20(24)23-11-5-10-22(13-23)16-8-3-2-7-15(16)21(25)28-22/h2-4,6-9,12H,5,10-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZHZCFFLCQPBGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCCC4(C3)C5=CC=CC=C5C(=O)O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

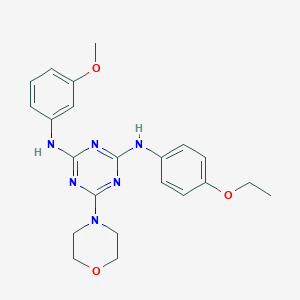

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dimethoxybenzamide](/img/structure/B2878910.png)

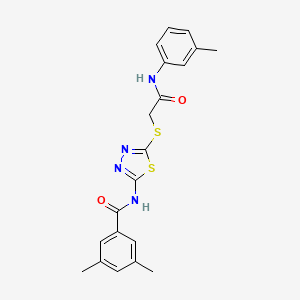

![2-Methyl-4-[[1-[2-(trifluoromethyl)phenyl]sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2878914.png)

![(2,4-Diphenyl-5-pyrimidinyl){4-[3-(trifluoromethyl)phenyl]piperazino}methanone](/img/structure/B2878915.png)

![2-{[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]methoxy}acetic acid](/img/structure/B2878918.png)

![(E)-methyl 4-(((2-amino-3-((2-methoxyethyl)carbamoyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl)imino)methyl)benzoate](/img/structure/B2878919.png)

![2-{[(Tert-butoxy)carbonyl]amino}-5-cyanopentanoic acid](/img/structure/B2878920.png)

![N-(2-((8-chloro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)sulfonyl)-4-methylphenyl)acetamide](/img/structure/B2878923.png)